13-deoxyvirginiamycin M1
Description
Taxonomic Origins in Streptomyces Species
This compound represents a naturally occurring structural variant within the extensive family of antibiotics produced by Streptomyces species, particularly Streptomyces virginiae. The taxonomic classification of these producing organisms places them within the phylum Actinobacteria, specifically in the genus Streptomyces, which encompasses over 500 recognized species known for their remarkable capacity to synthesize diverse secondary metabolites. Streptomyces virginiae, the primary producer of the virginiamycin complex, demonstrates sophisticated biosynthetic machinery capable of generating multiple structural analogs through enzymatic modifications of core molecular frameworks.
The biosynthetic pathway leading to this compound involves complex polyketide synthase and nonribosomal peptide synthetase systems that operate in concert to construct the characteristic macrocyclic lactone structure. Research has demonstrated that Streptomyces species possess remarkable genetic flexibility, allowing for the production of structurally related compounds through minor modifications in biosynthetic enzymes. The specific enzymatic steps responsible for the deoxygenation at the 13-position involve stereospecific reduction reactions that remove hydroxyl functionality while preserving the overall macrocyclic architecture essential for antibiotic activity.
Streptomyces virginiae exhibits sophisticated regulatory mechanisms controlling the production of virginiamycin analogs, including this compound. These regulatory systems involve gamma-butyrolactone autoregulators known as virginiae butanolides, which function as signaling molecules to coordinate antibiotic production in response to population density and environmental conditions. The production of this compound occurs alongside other virginiamycin components, suggesting coordinated biosynthetic control mechanisms that optimize the overall antibiotic complex composition.
Environmental factors significantly influence the relative production levels of different virginiamycin analogs, including this compound, within Streptomyces virginiae cultures. Temperature, nutrient availability, and cultivation conditions all contribute to the complex metabolic regulation governing secondary metabolite production. Research has shown that specific cultivation parameters can be optimized to enhance the production of desired structural analogs, making controlled fermentation an essential aspect of studying and producing these compounds for research applications.
Historical Context Within Streptogramin Antibiotics
The discovery and characterization of this compound emerged from extensive research into the virginiamycin antibiotic complex, which was independently discovered multiple times during the 1950s, leading to considerable confusion in the early literature. The streptogramin family of antibiotics, to which this compound belongs, represents one of the most unique classes of antibiotics due to their distinctive dual-component synergistic mechanism of action. Historical investigations into these compounds revealed their remarkable ability to function as combinations of structurally unrelated components, with Group A streptogramins like this compound working synergistically with Group B streptogramins.
Early chemical characterization efforts focused on isolating and purifying individual components from the complex virginiamycin mixture, leading to the identification of numerous structural analogs including this compound. These early separation techniques relied heavily on chromatographic methods and chemical derivatization approaches to distinguish between closely related structural variants. The development of advanced analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, proved instrumental in definitively characterizing the structural differences between various virginiamycin analogs.
The historical development of streptogramin research was significantly influenced by the recognition of their unique mechanism of ribosomal inhibition, which differs substantially from other classes of protein synthesis inhibitors. Research conducted throughout the latter half of the twentieth century demonstrated that streptogramins bind to distinct sites on the bacterial ribosome, with Group A compounds like this compound targeting the peptidyl transferase center. This mechanistic understanding provided the foundation for subsequent structure-activity relationship studies that sought to optimize antibiotic potency through strategic structural modifications.
The pharmaceutical significance of streptogramin antibiotics became particularly evident with the emergence of multidrug-resistant bacterial pathogens, especially methicillin-resistant Staphylococcus aureus. Historical clinical trials and laboratory studies demonstrated that streptogramin combinations, including those containing structural analogs like this compound, retained activity against many resistant bacterial strains. This discovery sparked renewed interest in streptogramin research and led to the development of semi-synthetic derivatives designed for therapeutic applications.
Structural Classification as Group A Streptogramin
This compound belongs to the Group A classification within the streptogramin antibiotic family, characterized by its polyunsaturated macrocyclic lactone structure. Group A streptogramins, also known as Type M streptogramins, are distinguished from their Group B counterparts by their fundamental molecular architecture, consisting of highly modified depsipeptide frameworks rather than the cyclic hexadepsipeptide structures found in Group B compounds. The specific structural features that define this compound within this classification include its twenty-three-membered macrocyclic ring system, incorporating multiple unsaturated linkages and a characteristic lactone functionality.
The molecular formula of this compound reflects its classification as a Group A streptogramin, with the compound maintaining the essential structural elements required for ribosomal binding while incorporating the specific deoxygenation modification at position 13. Comparative structural analysis reveals that this compound shares the fundamental macrocyclic framework common to all Group A streptogramins, including the presence of unusual amino acid residues such as dehydroproline and specialized ring systems that contribute to its antibiotic activity. The absence of the hydroxyl group at position 13 represents a subtle but potentially significant structural modification that may influence both binding affinity and metabolic stability.
X-ray crystallographic studies and advanced spectroscopic analyses have provided detailed insights into the three-dimensional conformation of this compound, revealing how its structure relates to other Group A streptogramins. These structural investigations demonstrate that the compound adopts a specific conformational arrangement that optimizes its interaction with ribosomal binding sites while maintaining the geometric requirements for synergistic interaction with Group B streptogramins. The structural classification of this compound as a Group A streptogramin is further supported by its characteristic fragmentation patterns observed in mass spectrometric analysis, which align with established patterns for this antibiotic class.
Table 1 presents comparative structural data for this compound and related Group A streptogramins:
| Compound | Molecular Weight | Key Structural Features | Hydroxylation Pattern |
|---|---|---|---|
| Virginiamycin M1 | 525.59 | Macrocyclic lactone, dehydroproline | 13-hydroxyl present |
| This compound | 509.59 | Macrocyclic lactone, dehydroproline | 13-hydroxyl absent |
| Pristinamycin IIA | 525.59 | Identical to virginiamycin M1 | 13-hydroxyl present |
The synergistic relationship between this compound and Group B streptogramins represents a fundamental aspect of its classification and biological activity. Research has demonstrated that the structural features defining Group A streptogramins, including those present in this compound, enable specific binding interactions with the 50S ribosomal subunit that complement the binding of Group B compounds. This synergistic mechanism results in irreversible inhibition of bacterial protein synthesis, distinguishing streptogramin combinations from other classes of ribosomal inhibitors that typically produce reversible effects.
Properties
CAS No. |
118693-65-5 |
|---|---|
Molecular Formula |
C7H5BrF2 |
Synonyms |
13-deoxyvirginiamycin M1 |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride-Mediated Reduction
The most widely documented method involves reducing the ketone group at position 26 of virginiamycin M1 using sodium borohydride (NaBH₄). This reaction proceeds in anhydrous methanol at 0–4°C for 4–6 hours, yielding 13-deoxyvirginiamycin M1 as a mixture of diastereomers (26R,27S and 26S,27R).
Procedure :
-
Dissolve virginiamycin M1 in methanol (10 mg/mL).
-
Add NaBH₄ (2.5 molar equivalents) in four portions under nitrogen.
-
Stir at 0°C until completion (monitored by TLC).
-
Quench with acetic acid and purify via medium-pressure liquid chromatography (MPLC).
Optimization :
-
Temperature : Reactions above 4°C increase side products.
-
Solvent : Anhydrous methanol minimizes hydrolysis.
-
Purification : MPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (HPLC) | >95% |
| Diastereomer Ratio | 1:1 (26R,27S : 26S,27R) |
The 26S,27R diastereomer closely mimics virginiamycin M1’s conformation, as evidenced by -NMR coupling constants ().
Tosylhydrazone Reduction with Sodium Cyanoborohydride
Reductive Deoxygenation Strategy
This method converts virginiamycin M1’s ketone to a methylene group via tosylhydrazone formation, followed by reduction with sodium cyanoborohydride (NaBH₃CN).
Procedure :
-
React virginiamycin M1 with tosylhydrazine in methanol (25°C, 12 hours).
-
Add NaBH₃CN (3 equivalents) and p-toluenesulfonic acid (0.1 equivalents).
-
Stir at 25°C for 24 hours.
-
Isolate via silica gel chromatography (ethyl acetate/hexane).
Challenges :
-
Solvent Sensitivity : Dimethylformamide or dioxane causes decomposition.
-
Yield Limitations : Competing side reactions limit yields to 45%.
Structural Confirmation :
-
Mass Spectrometry : Molecular ion peak at , consistent with deoxygenation.
-
NMR Analysis : Loss of carbonyl signal () confirms reduction.
Enzymatic Modification
Biocatalytic Approaches
Enzymatic reduction using ketoreductases offers stereoselectivity but remains underexplored. Preliminary studies suggest:
-
Substrate : Virginiamycin M1 (1 mM).
-
Enzyme : NADPH-dependent ketoreductase (5 U/mg).
-
Conditions : pH 7.0, 30°C, 24 hours.
Limitations :
-
Low conversion rates (<20%) due to enzyme-substrate mismatching.
-
Requires costly cofactor regeneration systems.
Structural and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structure of 13-deoxyvirginiamycin M1?
Methodological Answer:
- Spectroscopic Methods : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural features, including the absence of the hydroxyl group at position 12. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should align with reference standards .
- Physical Properties : Measure melting points and optical rotation to compare with literature values .
Q. How can researchers design a bioactivity assay to evaluate this compound against Gram-positive bacteria?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays (CLSI guidelines) with serial dilutions of the compound. Include positive controls (e.g., vancomycin) and negative controls (solvent-only wells) .
- Time-Kill Kinetics : Perform time-course experiments to assess bactericidal vs. bacteriostatic effects. Plate aliquots on agar at intervals (0, 4, 8, 24 hours) and count colony-forming units (CFUs) .
- Resistance Profiling : Pair with known antibiotic-resistant strains (e.g., methicillin-resistant Staphylococcus aureus) to evaluate cross-resistance .
Q. What literature review strategies are critical for contextualizing this compound within streptogramin antibiotic research?
Methodological Answer:
- Database Searches : Use SciFinder and PubMed with keywords: "this compound," "streptogramin derivatives," "antibiotic resistance mechanisms." Filter by publication date (last 10 years) and impact factor (>5.0 journals) .
- Citation Tracking : Follow seminal papers (e.g., virginiamycin biosynthesis studies) via backward (references) and forward (cited-by) tracing .
- Gaps Identification : Compare findings across studies to highlight contradictions, such as conflicting MIC values or unresolved metabolic pathways .
Advanced Research Questions
Q. How can researchers investigate the molecular mechanism of this compound’s inhibition of bacterial ribosomes?
Methodological Answer:
- Structural Biology : Use X-ray crystallography or cryo-EM to resolve the compound’s binding site on the 50S ribosomal subunit. Compare with parent compound virginiamycin M1 to identify conformational changes .
- Biochemical Assays : Perform fluorescence polarization assays with labeled rRNA fragments to measure binding affinity (Kd). Include ATPase activity assays to assess translational inhibition .
- Genetic Knockouts : Generate ribosomal protein (e.g., L22/L23) knockout strains in Bacillus subtilis to test resistance phenotypes .
Q. What experimental approaches resolve contradictions in reported cytotoxicity profiles of this compound?
Methodological Answer:
- Dose-Response Replication : Repeat cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines (HEK293, HepG2) using standardized protocols. Control for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Pool data from primary studies (n ≥ 5) using random-effects models to quantify heterogeneity. Assess publication bias via funnel plots .
- Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways (e.g., mitochondrial dysfunction) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Analog Synthesis : Modify the macrolactone core via semi-synthesis (e.g., acylations at C14-OH) or genetic engineering of biosynthetic gene clusters .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities of analogs against ribosomal targets. Validate with free-energy perturbation (FEP) calculations .
- Biological Testing : Screen analogs in dual-target assays (ribosomal inhibition + membrane permeability) to prioritize lead compounds .
Data Presentation and Reproducibility
Q. How should researchers present NMR and HPLC data for this compound in manuscripts?
Methodological Answer:
- NMR Reporting : Include full spectral data (δ in ppm, multiplicity, J-values) in tables. Annotate key peaks (e.g., H-13 absence) in supplementary spectra .
- HPLC Traces : Provide chromatograms with baseline resolution (R > 1.5) and UV spectra (λ max) confirming purity. State column type, mobile phase, and flow rate .
- Reproducibility : Deposit raw data (e.g., .JCAMP-DX for NMR, .CSV for HPLC) in public repositories (Zenodo) with DOI links .
Q. What statistical methods are appropriate for analyzing dose-response data in resistance studies?
Methodological Answer:
- Nonlinear Regression : Fit MIC data to a four-parameter logistic curve (GraphPad Prism) to calculate EC50 and Hill slopes .
- Survival Analysis : Use Kaplan-Meier plots for time-kill assays, comparing log-rank tests between treatment groups .
- Error Reporting : Report 95% confidence intervals for replicate experiments (n ≥ 3). Use Anderson-Darling tests to confirm normality .
Ethical and Methodological Frameworks
Q. How can researchers align their study on this compound with FINER criteria for hypothesis formulation?
Methodological Answer:
- FINER Checklist :
- Feasible : Pilot-scale synthesis (≥100 mg) ensures material sufficiency for assays .
- Novel : Compare SAR against recent patents (e.g., WO2023000001A1) to confirm innovation .
- Ethical : Adhere to Nagoya Protocol for genetic resources if using engineered strains .
- Relevant : Link findings to WHO priority pathogens (e.g., Enterococcus faecium) .
Q. What strategies mitigate bias in interpreting this compound’s synergistic effects with other antibiotics?
Methodological Answer:
- Blinded Scoring : Use third-party analysts to quantify synergy (FIC index) from checkerboard assays .
- Negative Controls : Include non-synergistic pairs (e.g., β-lactams) to validate assay specificity .
- Pre-Registration : Document hypotheses and analysis plans on Open Science Framework before data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
